molecular formula C11H15BrClN B2789926 N-[1-(2-Bromophenyl)ethyl]cyclopropanamine;hydrochloride CAS No. 2367002-83-1

N-[1-(2-Bromophenyl)ethyl]cyclopropanamine;hydrochloride

Cat. No. B2789926
CAS RN: 2367002-83-1
M. Wt: 276.6
InChI Key: OJJRJZSAPNDIRW-UHFFFAOYSA-N
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Description

“N-[1-(2-Bromophenyl)ethyl]cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 2367002-83-1 . It has a molecular weight of 276.6 . The IUPAC name for this compound is N-(1-(2-bromophenyl)ethyl)cyclopropanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “N-[1-(2-Bromophenyl)ethyl]cyclopropanamine hydrochloride” is 1S/C11H14BrN.ClH/c1-8(13-9-6-7-9)10-4-2-3-5-11(10)12;/h2-5,8-9,13H,6-7H2,1H3;1H . This code provides a specific representation of the molecule’s structure. Unfortunately, without more detailed information or a visual representation, it’s difficult to provide a comprehensive analysis of the molecular structure.


Physical And Chemical Properties Analysis

“N-[1-(2-Bromophenyl)ethyl]cyclopropanamine hydrochloride” is a solid at room temperature . It should be stored at 2-8°C . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation and may cause respiratory irritation . The precautionary statements are P280;P305+P351+P338, indicating that protective gloves/protective clothing/eye protection/face protection should be used . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

N-[1-(2-bromophenyl)ethyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-8(13-9-6-7-9)10-4-2-3-5-11(10)12;/h2-5,8-9,13H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJRJZSAPNDIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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